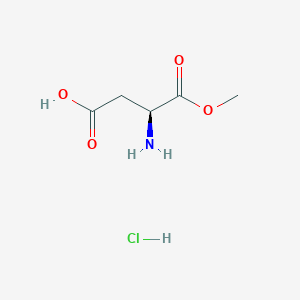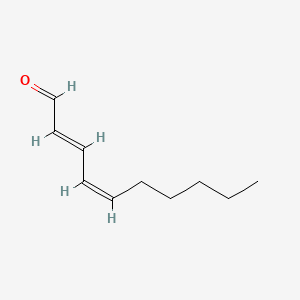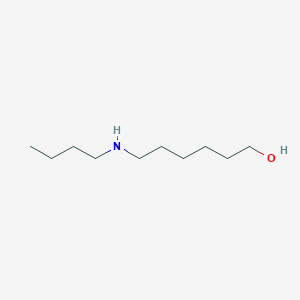
Formyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formyl chloride, also known as methanoyl chloride, is an organic compound with the chemical formula CHClO. It is a colorless gas at room temperature and is known for its reactivity and instability. This compound is primarily used as an intermediate in organic synthesis, particularly in the formylation of aromatic compounds.
Preparation Methods
Formyl chloride can be synthesized through several methods:
Gattermann-Koch Reaction: This method involves the reaction of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst such as aluminum chloride or cuprous chloride. This reaction is typically carried out under high pressure.
Reaction with Phosphorus Pentachloride: Formic acid reacts with phosphorus pentachloride to produce this compound, which subsequently decomposes into carbon monoxide and hydrogen chloride.
Chemical Reactions Analysis
Formyl chloride undergoes various types of chemical reactions:
Electrophilic Aromatic Substitution: In the Gattermann-Koch reaction, this compound is used to introduce a formyl group into aromatic compounds. This reaction is facilitated by Lewis acids and results in the formation of aromatic aldehydes.
Hydrolysis: This compound readily hydrolyzes in the presence of water to form formic acid and hydrogen chloride.
Reaction with Amines: This compound reacts with primary amines to form formamides.
Scientific Research Applications
Formyl chloride has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of aromatic aldehydes through the Gattermann-Koch reaction. This reaction is crucial for the production of various aromatic compounds used in pharmaceuticals and agrochemicals.
Fluorescent Probes: Compounds synthesized using this compound are used as fluorescent probes in peptide structure studies.
Anti-Tumor Agents: Some compounds derived from this compound have shown potential as anti-tumor agents.
Mechanism of Action
The mechanism of action of formyl chloride primarily involves its role as an electrophile in chemical reactions. In the Gattermann-Koch reaction, this compound reacts with aromatic compounds in the presence of a Lewis acid to form an intermediate complex. This complex then undergoes electrophilic aromatic substitution to introduce the formyl group into the aromatic ring .
Comparison with Similar Compounds
Formyl chloride can be compared with other acyl chlorides such as acetyl chloride (CH3COCl) and benzoyl chloride (C6H5COCl):
Acetyl Chloride: Unlike this compound, acetyl chloride is more stable and is commonly used in acetylation reactions to introduce acetyl groups into organic molecules.
Benzoyl Chloride: Benzoyl chloride is used in the synthesis of benzoyl derivatives and is more stable than this compound.
This compound is unique due to its high reactivity and its specific use in the Gattermann-Koch reaction for formylation of aromatic compounds .
Properties
IUPAC Name |
formyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHClO/c2-1-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUNYMRSKVDJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180344 |
Source


|
| Record name | Formyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2565-30-2 |
Source


|
| Record name | Formyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














